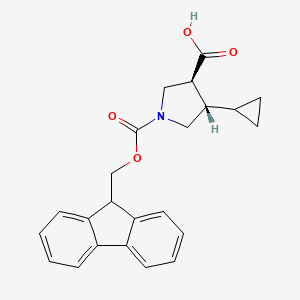![molecular formula C13H22O3 B2860703 3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid CAS No. 1559925-03-9](/img/structure/B2860703.png)
3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid” is also known as Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester . It has a molecular formula of C12H20O2 and a molecular weight of 196.2860 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3 . This string provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Unfortunately, specific data such as melting point, boiling point, density, and solubility were not found in the available resources .Aplicaciones Científicas De Investigación
Chemical Engineering and Recovery Processes A significant application involves the recovery of propionic acid from aqueous solutions, emphasizing the efficiency of reactive extraction techniques. Propionic acid, a carboxylic acid with wide applications in the chemical, pharmaceutical, and food industries, can be efficiently extracted using specific extractants like Aliquat 336 in combination with various diluents. This process is crucial for the downstream processing of products from fermentation broth, highlighting the role of chemical engineering in optimizing product separation and recovery processes (Keshav, Chand, & Wasewar, 2009).
Synthetic Organic Chemistry Research also delves into synthetic pathways for complex molecules, including efforts towards the total synthesis of anticapsin and related compounds. The synthesis strategies often involve ring-fragmentation routes, showcasing the intricate maneuvers in organic synthesis to achieve specific molecular architectures (Crossley & Stamford, 1994). Additionally, the synthesis of aroma constituents like 1,3,3-Trimethyl-2,7-dioxabicyclo[2.2.1]heptane, found in apples and certain ants, demonstrates the application of asymmetric dihydroxylation techniques in producing compounds with desired chirality and sensory attributes (Brimble, Rowan, & Spicer, 1995).
Pharmacological and Biological Applications Oleanolic acid and its synthetic derivatives, structurally related to the compound , have been studied for their potential in cancer prevention and therapy. These compounds can modulate multiple signaling pathways in tumor cells, demonstrating the broad pharmacological applications of structurally complex molecules derived from natural sources or synthetic analogs. This area of research illustrates the intersection of chemical synthesis, biochemistry, and pharmacology in developing therapeutic agents with potent antiangiogenic and antitumor activities (Shanmugam et al., 2014).
Propiedades
IUPAC Name |
3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2)9-4-6-13(12,3)10(8-9)16-7-5-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBOCFUHZQXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

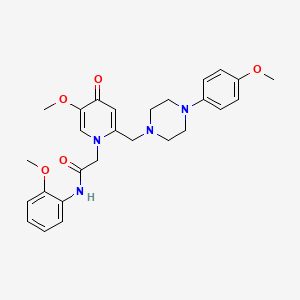
![3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid](/img/structure/B2860622.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)
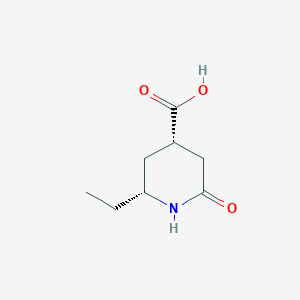
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
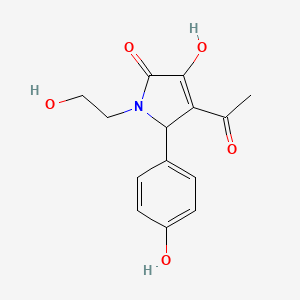

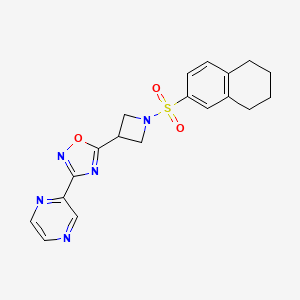
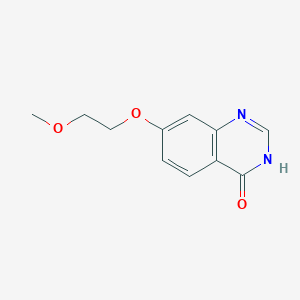
![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)
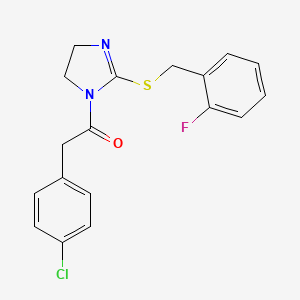

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)
